molecular formula C14H16ClNO B3034026 [4-(Benzyloxy)phenyl]methanamine hydrochloride CAS No. 133100-92-2

[4-(Benzyloxy)phenyl]methanamine hydrochloride

Cat. No.: B3034026
CAS No.: 133100-92-2
M. Wt: 249.73 g/mol
InChI Key: RSZFCDGHJLBYEB-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C14H16ClNO and a molecular weight of 249.73 g/mol . benzylated phenylmethanamine

Preparation Methods

The synthesis of [4-(Benzyloxy)phenyl]methanamine hydrochloride typically involves the reaction of 4-(benzyloxy)benzaldehyde with ammonium acetate in the presence of a reducing agent such as sodium borohydride . The reaction conditions often include a solvent like methanol and a temperature range of 0-5°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[4-(Benzyloxy)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding .

    Reduction: Reduction reactions can be carried out using or , resulting in the formation of .

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides , forming substituted amines .

Scientific Research Applications

[4-(Benzyloxy)phenyl]methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the production of pharmaceuticals.

    Industry: It is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Benzyloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

[4-(Benzyloxy)phenyl]methanamine hydrochloride can be compared with other similar compounds such as:

    4-(Benzyloxy)benzylamine: Similar in structure but lacks the hydrochloride group.

    4-(Methoxy)phenylmethanamine: Contains a methoxy group instead of a benzyloxy group.

    4-(Ethoxy)phenylmethanamine: Contains an ethoxy group instead of a benzyloxy group.

These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on its chemical reactivity and applications.

Biological Activity

[4-(Benzyloxy)phenyl]methanamine hydrochloride is a compound of increasing interest due to its diverse biological activities, particularly in the context of antimicrobial and neuropharmacological applications. This article reviews the synthesis, biological evaluation, and potential therapeutic implications of this compound, drawing on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(benzyloxy)benzaldehyde with amines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing solvents like acetone and catalysts such as potassium carbonate.

Biological Activity

1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of derivatives of [4-(benzyloxy)phenyl]methanamine against various pathogens, including Mycobacterium tuberculosis (Mtb). A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines demonstrated promising results with minimum inhibitory concentrations (MICs) ranging from 2.7 to 5.9 µM against Mtb strains, indicating significant potential for these derivatives as antimycobacterial agents .

CompoundMIC (µM)Target Pathogen
N-(4-(benzyloxy)benzyl)-4-aminoquinoline 9n2.7M. tuberculosis H37Rv
N-(4-(benzyloxy)benzyl)-4-aminoquinoline 9o2.8M. tuberculosis H37Rv
Halogenated derivatives5.9 - 23.4Various bacteria

2. Inhibition of Monoamine Oxidase
The compound has also been investigated for its inhibitory effects on human monoamine oxidases (hMAOs), particularly hMAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease. Compounds similar to [4-(benzyloxy)phenyl]methanamine exhibited IC50 values as low as 0.067 µM for hMAO-B inhibition, suggesting a strong potential for neuroprotective applications .

CompoundIC50 (µM)Enzyme Target
Compound B100.067hMAO-B
Compound B150.12hMAO-B

Case Studies

Case Study 1: Antimycobacterial Evaluation
A study synthesized a series of benzyloxy-substituted compounds and evaluated their efficacy against Mtb. The results indicated that structural modifications significantly influenced their activity, with certain substitutions enhancing potency while maintaining selectivity towards mammalian cells .

Case Study 2: Neuropharmacological Effects
In another investigation, derivatives of [4-(benzyloxy)phenyl]methanamine were assessed for their potential as neuroprotective agents through hMAO inhibition. The findings highlighted the importance of the benzyloxy group in enhancing binding affinity and selectivity towards hMAO-B, potentially leading to therapeutic strategies for managing neurodegenerative disorders .

Properties

IUPAC Name

(4-phenylmethoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13;/h1-9H,10-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZFCDGHJLBYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133100-92-2
Record name [4-(benzyloxy)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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